molecular formula C19H17N5O2 B2529939 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034378-26-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2529939
CAS RN: 2034378-26-0
M. Wt: 347.378
InChI Key: ZZZUOLMMTJKOGE-UHFFFAOYSA-N
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Description

The compound N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a complex heterocyclic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains a pyrrolopyridine core, which is a fused bicyclic structure, and a quinoxaline moiety, both of which are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds can be achieved through the cyclization of lithiated pyridine and quinoline carboxamides. This process involves the formation of anions alpha to nitrogen, which then attack the pyridine or quinoline ring to form polycyclic heterocycles . Similarly, pyrrolo[1,2-a]quinoxaline derivatives have been synthesized from nitroaniline or 1,2-phenylenediamine, indicating that the synthesis of the compound may involve similar starting materials and cyclization strategies .

Molecular Structure Analysis

The molecular structure of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide would include several nitrogen atoms capable of forming coordinate bonds with metal ions, as seen in related compounds . The presence of multiple nitrogen atoms and a potential keto group (7-oxo) suggests that the molecule could chelate metal ions and possibly form complexes with biological relevance.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in the pyrrolopyridine and quinoxaline rings. For instance, the pyrrolopyridine moiety could undergo oxidation, protonation, alkylation, or acylation to yield a variety of polycyclic heterocycles . The quinoxaline part of the molecule could participate in oxidative coupling reactions, as demonstrated by the synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines, which involves the oxidation of a methyl arene followed by a Pictet-Spengler-type annulation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide are not detailed in the provided papers, related compounds exhibit interesting properties. For example, pyrrolo[1,2-a]quinoxaline derivatives have shown antimycobacterial activity, suggesting that the compound may also possess biological activities worth exploring . The physical properties such as solubility, melting point, and stability would be influenced by the heterocyclic structure and the presence of various functional groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds showcases methodologies that can potentially apply to the synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide. For instance, Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, focusing on their ability to form coordinate bonds with metal ions, suggesting a method for creating complexes with potential applications in targeted delivery (Yang et al., 2017). Similarly, research on the cyclization of lithiated pyridine and quinoline carboxamides highlights synthetic pathways to create complex heterocyclic compounds, which could be relevant for synthesizing the compound (Clayden et al., 2005).

Biological Activities and Applications

Investigations into compounds with structural similarities to N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide reveal potential biological activities. Notably, Guillon et al. (2004) synthesized and evaluated pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives for antimycobacterial activity, demonstrating significant inhibition against Mycobacterium tuberculosis, suggesting potential antimicrobial applications for structurally related compounds (Guillon et al., 2004). This finding is supported by further studies on substituted quinoline-2-carboxamides, indicating a spectrum of biological activities including inhibition of photosynthetic electron transport and antimycobacterial effects (Goněc et al., 2012).

Potential for Sensing and Detection

The compound's structural framework suggests potential applications in sensing. For example, Park et al. (2015) developed a chemosensor based on a quinoline derivative for detecting Zn2+ in living cells and aqueous solutions, highlighting the compound's potential utility in environmental monitoring and biological research (Park et al., 2015).

properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-23-9-6-13-7-10-24(19(26)17(13)23)11-8-20-18(25)16-12-21-14-4-2-3-5-15(14)22-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUOLMMTJKOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide

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